molecular formula C30H48O3 B1678880 (1R,3aS,9aR,9bR,11aS)-1-[(2S,4R)-4-[(2S)-3,3-dimethyloxiran-2-yl]-4-hydroxybutan-2-yl]-3a,6,6,9a,11a-pentamethyl-1H,2H,3H,5H,5aH,8H,9H,9bH,10H,11H-cyclopenta[a]phenanthren-7-one CAS No. 115404-57-4

(1R,3aS,9aR,9bR,11aS)-1-[(2S,4R)-4-[(2S)-3,3-dimethyloxiran-2-yl]-4-hydroxybutan-2-yl]-3a,6,6,9a,11a-pentamethyl-1H,2H,3H,5H,5aH,8H,9H,9bH,10H,11H-cyclopenta[a]phenanthren-7-one

Cat. No.: B1678880
CAS No.: 115404-57-4
M. Wt: 456.7 g/mol
InChI Key: GKQMMZUXYRXFOH-SDQXWTQCSA-N
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Chemical Reactions Analysis

(1R,3aS,9aR,9bR,11aS)-1-[(2S,4R)-4-[(2S)-3,3-dimethyloxiran-2-yl]-4-hydroxybutan-2-yl]-3a,6,6,9a,11a-pentamethyl-1H,2H,3H,5H,5aH,8H,9H,9bH,10H,11H-cyclopenta[a]phenanthren-7-one undergoes various chemical reactions, including oxidation and reduction. It has been shown to interact with acetylcholinesterase 1 (AChE1) in molecular docking studies . Common reagents and conditions used in these reactions include molecular docking technologies and bio-layer interferometry . Major products formed from these reactions include derivatives that exhibit different biological activities.

Scientific Research Applications

(1R,3aS,9aR,9bR,11aS)-1-[(2S,4R)-4-[(2S)-3,3-dimethyloxiran-2-yl]-4-hydroxybutan-2-yl]-3a,6,6,9a,11a-pentamethyl-1H,2H,3H,5H,5aH,8H,9H,9bH,10H,11H-cyclopenta[a]phenanthren-7-one has a wide range of scientific research applications:

Comparison with Similar Compounds

(1R,3aS,9aR,9bR,11aS)-1-[(2S,4R)-4-[(2S)-3,3-dimethyloxiran-2-yl]-4-hydroxybutan-2-yl]-3a,6,6,9a,11a-pentamethyl-1H,2H,3H,5H,5aH,8H,9H,9bH,10H,11H-cyclopenta[a]phenanthren-7-one is unique due to its specific molecular structure and pharmacological properties. Similar compounds include other tirucallane-type triterpenoids isolated from the same plant, such as those that also exhibit cytotoxicity against cancer cells . niloticin’s selective cytotoxicity and dual anti-cancer and anti-inflammatory activities make it particularly noteworthy.

Properties

IUPAC Name

(9R,10R,13S,14S,17R)-17-[(2S,4R)-4-[(2S)-3,3-dimethyloxiran-2-yl]-4-hydroxybutan-2-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O3/c1-18(17-22(31)25-27(4,5)33-25)19-11-15-30(8)21-9-10-23-26(2,3)24(32)13-14-28(23,6)20(21)12-16-29(19,30)7/h9,18-20,22-23,25,31H,10-17H2,1-8H3/t18-,19+,20-,22+,23?,25-,28+,29-,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKQMMZUXYRXFOH-IWPAKXEHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C1C(O1)(C)C)O)C2CCC3(C2(CCC4C3=CCC5C4(CCC(=O)C5(C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C[C@H]([C@H]1C(O1)(C)C)O)[C@H]2CC[C@]3([C@]2(CC[C@H]4C3=CCC5[C@@]4(CCC(=O)C5(C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50921731
Record name 23-Hydroxy-24,25-epoxylanost-7-en-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50921731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

456.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115404-57-4
Record name Niloticin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115404574
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 23-Hydroxy-24,25-epoxylanost-7-en-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50921731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,3aS,9aR,9bR,11aS)-1-[(2S,4R)-4-[(2S)-3,3-dimethyloxiran-2-yl]-4-hydroxybutan-2-yl]-3a,6,6,9a,11a-pentamethyl-1H,2H,3H,5H,5aH,8H,9H,9bH,10H,11H-cyclopenta[a]phenanthren-7-one
Reactant of Route 2
(1R,3aS,9aR,9bR,11aS)-1-[(2S,4R)-4-[(2S)-3,3-dimethyloxiran-2-yl]-4-hydroxybutan-2-yl]-3a,6,6,9a,11a-pentamethyl-1H,2H,3H,5H,5aH,8H,9H,9bH,10H,11H-cyclopenta[a]phenanthren-7-one
Reactant of Route 3
(1R,3aS,9aR,9bR,11aS)-1-[(2S,4R)-4-[(2S)-3,3-dimethyloxiran-2-yl]-4-hydroxybutan-2-yl]-3a,6,6,9a,11a-pentamethyl-1H,2H,3H,5H,5aH,8H,9H,9bH,10H,11H-cyclopenta[a]phenanthren-7-one
Reactant of Route 4
(1R,3aS,9aR,9bR,11aS)-1-[(2S,4R)-4-[(2S)-3,3-dimethyloxiran-2-yl]-4-hydroxybutan-2-yl]-3a,6,6,9a,11a-pentamethyl-1H,2H,3H,5H,5aH,8H,9H,9bH,10H,11H-cyclopenta[a]phenanthren-7-one
Reactant of Route 5
(1R,3aS,9aR,9bR,11aS)-1-[(2S,4R)-4-[(2S)-3,3-dimethyloxiran-2-yl]-4-hydroxybutan-2-yl]-3a,6,6,9a,11a-pentamethyl-1H,2H,3H,5H,5aH,8H,9H,9bH,10H,11H-cyclopenta[a]phenanthren-7-one
Reactant of Route 6
(1R,3aS,9aR,9bR,11aS)-1-[(2S,4R)-4-[(2S)-3,3-dimethyloxiran-2-yl]-4-hydroxybutan-2-yl]-3a,6,6,9a,11a-pentamethyl-1H,2H,3H,5H,5aH,8H,9H,9bH,10H,11H-cyclopenta[a]phenanthren-7-one
Customer
Q & A

Q1: How does niloticin exert its anti-inflammatory effects?

A1: Niloticin acts as a myeloid differentiation protein 2 (MD-2) antagonist. It binds to MD-2, preventing the formation of the lipopolysaccharide (LPS)-TLR4/MD-2 complex [, ]. This interaction inhibits the activation of the LPS-TLR4/MD-2-NF-κB signaling pathway, a key pathway involved in inflammatory responses. As a result, niloticin effectively reduces the production of pro-inflammatory cytokines such as NO, IL-6, TNF-α, and IL-1β [, ].

Q2: Beyond anti-inflammatory activity, are there other reported biological activities of niloticin?

A2: Yes, niloticin has demonstrated potential in other areas:

  • Anti-respiratory syncytial virus (RSV) activity: Niloticin exhibits antiviral activity against RSV, potentially targeting the replication process at a post-entry stage [].
  • Insecticidal activity: Studies show niloticin possesses insecticidal properties, particularly against mosquito species like Aedes aegypti and Culex quinquefasciatus, impacting their larval stages [, , ].
  • Anti-osteoclastogenic activity: Niloticin has shown promise in inhibiting osteoclastogenesis, a process crucial in bone resorption, by interfering with the RANKL-RANK interaction and suppressing related signaling pathways [].

Q3: What is the molecular formula and weight of niloticin?

A3: Niloticin has a molecular formula of C30H48O4 and a molecular weight of 472.7 g/mol [].

Q4: Is there spectroscopic data available to confirm the structure of niloticin?

A4: Yes, the structure of niloticin has been extensively studied using various spectroscopic techniques, including: * X-ray crystallography: This method provided crucial insights into the stereochemistry of niloticin [].* Nuclear Magnetic Resonance (NMR) spectroscopy: Both 1D and 2D NMR (HMQC, HMBC, NOESY, COSY) have been employed to elucidate the structure of niloticin and its derivatives [, ]. * Mass spectrometry: Mass spectral data, often in conjunction with NMR, aids in confirming the molecular weight and fragmentation patterns of niloticin [, ].

Q5: Has the relationship between niloticin's structure and its biological activity been investigated?

A5: While detailed SAR studies on niloticin are limited, some observations can be made from the available literature:

  • Methylation of niloticin: Methylation of dammarenolic acid, a structurally related compound, resulted in a complete loss of anti-RSV activity, suggesting the importance of free hydroxyl groups for its activity [].
  • Presence of allylic hydroxy group: Tirucallanes with an allylic hydroxy group in the side chain, such as niloticin, exhibited instability in acidic environments []. This information is valuable for understanding potential degradation pathways and formulating stable preparations.

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